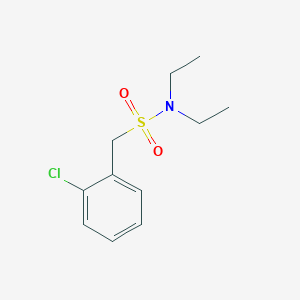![molecular formula C18H21N3O4 B4394048 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
Overview
Description
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide, also known as INE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of substituted benzamides and has been found to have potential therapeutic applications in various diseases. In
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is commonly dysregulated in cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cell growth and survival, including cyclin D1, c-Myc, and Bcl-2. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to increase the expression of proteins involved in apoptosis, including Bax and caspase-3. In addition, 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have anti-inflammatory properties, which can reduce inflammation in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity towards cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have minimal toxicity towards normal cells, which makes it an ideal candidate for cancer therapy. However, one of the limitations of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in scientific research. One of the directions is the development of new analogs of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide that have improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in other diseases, such as diabetes and neurodegenerative diseases. In addition, the combination of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide with other drugs or therapies could enhance its efficacy in cancer therapy.
Scientific Research Applications
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been extensively used in scientific research, especially in the field of cancer research. It has been found to have potential therapeutic applications in various types of cancer, including breast, lung, and colon cancer. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-angiogenic properties, which can prevent the formation of new blood vessels in tumors.
properties
IUPAC Name |
N-[2-(2-nitroanilino)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(2)25-15-9-7-14(8-10-15)18(22)20-12-11-19-16-5-3-4-6-17(16)21(23)24/h3-10,13,19H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASRRLSEDVJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)

![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)

![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)

![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)